molecular formula C9H8Cl2N2 B1626460 2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole CAS No. 61033-72-5

2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1626460
CAS No.: 61033-72-5
M. Wt: 215.08 g/mol
InChI Key: DSQMJENLNWSEMO-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a dihydroimidazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 2,4-dichlorobenzylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the phenyl ring .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole is unique due to its specific structure, which combines the dichlorophenyl group with the dihydroimidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

61033-72-5

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2,(H,12,13)

InChI Key

DSQMJENLNWSEMO-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CN=C(N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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